molecular formula C17H13N3Na2O7S2 B13773364 7-((4-Amino-3-methoxyphenyl)azo)-1,5-naphthalenedisulfonic acid, disodium salt CAS No. 67906-55-2

7-((4-Amino-3-methoxyphenyl)azo)-1,5-naphthalenedisulfonic acid, disodium salt

Cat. No.: B13773364
CAS No.: 67906-55-2
M. Wt: 481.4 g/mol
InChI Key: ABTAPMOIPJSVIW-UHFFFAOYSA-L
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Description

Chemical Structure: The compound features a naphthalene core substituted with two sulfonic acid groups at positions 1 and 5, an azo (-N=N-) bridge at position 7, and a 4-amino-3-methoxyphenyl moiety. The disodium salt form neutralizes the sulfonate groups, enhancing water solubility. Key Properties:

  • Molecular Formula: Presumed to be $ \text{C}{17}\text{H}{13}\text{N}3\text{Na}2\text{O}7\text{S}2 $ (exact formula requires confirmation).
  • Solubility: High aqueous solubility due to sulfonate groups.
  • Applications: Potential use in dyes (azo chromophore), pharmaceuticals (anti-HIV activity), or as a chelating agent .

Properties

CAS No.

67906-55-2

Molecular Formula

C17H13N3Na2O7S2

Molecular Weight

481.4 g/mol

IUPAC Name

disodium;3-[(4-amino-3-methoxyphenyl)diazenyl]naphthalene-1,5-disulfonate

InChI

InChI=1S/C17H15N3O7S2.2Na/c1-27-15-8-10(5-6-14(15)18)19-20-11-7-13-12(17(9-11)29(24,25)26)3-2-4-16(13)28(21,22)23;;/h2-9H,18H2,1H3,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2

InChI Key

ABTAPMOIPJSVIW-UHFFFAOYSA-L

Canonical SMILES

COC1=C(C=CC(=C1)N=NC2=CC3=C(C=CC=C3S(=O)(=O)[O-])C(=C2)S(=O)(=O)[O-])N.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Diazotization and Coupling Reaction

The most common and direct method to prepare 7-((4-Amino-3-methoxyphenyl)azo)-1,5-naphthalenedisulfonic acid, disodium salt involves:

  • Step 1: Diazotization of 4-amino-3-methoxyaniline derivative
    The aromatic amine (4-amino-3-methoxyphenyl) is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) under cold conditions (0-5°C) to form the corresponding diazonium salt.

  • Step 2: Coupling with 1,5-naphthalenedisulfonic acid derivative
    The diazonium salt is then coupled with the naphthalenedisulfonic acid or its sodium salt under alkaline conditions (commonly using sodium hydroxide) to form the azo bond (-N=N-) linking the aromatic rings. The sulfonate groups remain ionized as disodium salts, enhancing solubility and binding properties.

This procedure is typically carried out in aqueous media with careful temperature control to maintain diazonium salt stability and optimize coupling efficiency. The product is isolated by precipitation or filtration after the reaction is complete.

Preparation of the Amino-Substituted Aromatic Precursor

A key intermediate, 4-amino-3-methoxyphenyl , can be synthesized via reduction of nitro precursors or by functional group transformations such as:

  • Reaction of 2-methoxymethyl-4-nitrophenol with chloroacetamide to form 2-(2-methoxymethyl-4-nitrophenoxy)acetamide.
  • Rearrangement of this intermediate to 2-methoxymethyl-4-nitroaniline.
  • Catalytic hydrogenation of the nitroaniline to yield 1,4-diamino-2-methoxymethylbenzene, which can be further modified to the target amino compound.

This multi-step synthetic route is advantageous for producing oxidation-insensitive salts of the amino compound, which are more stable and easier to handle during subsequent azo coupling steps.

Sulfonation and Salt Formation

The naphthalene ring is sulfonated to introduce sulfonic acid groups at the 1 and 5 positions, producing 1,5-naphthalenedisulfonic acid. This compound is then neutralized with sodium hydroxide or sodium sulfate to form the disodium salt, which is essential for water solubility and dyeing properties.

Neutralization can be performed by:

  • Salting out from dilute sulfonation mixtures using sodium sulfate.
  • Neutralizing sulfonation mixtures with sodium hydroxide or sodium sulfate solutions to achieve high purity and yield of the disodium salt.

Purification and Isolation

The azo dye product is typically purified by crystallization from aqueous or mixed solvent systems. The presence of sulfonate groups allows for easy crystallization of the disodium salt form. Washing with saturated sodium chloride solutions can help remove impurities and improve product purity.

Summary of Preparation Steps

Step Number Process Description Key Reagents/Conditions Outcome/Product
1 Preparation of 4-amino-3-methoxyphenyl precursor Reduction of nitro compounds; catalytic hydrogenation Amino-substituted aromatic compound
2 Sulfonation of naphthalene Sulfuric acid, sodium sulfate 1,5-Naphthalenedisulfonic acid, disodium salt
3 Diazotization of amino compound Sodium nitrite, hydrochloric acid, 0-5°C Aromatic diazonium salt
4 Azo coupling with naphthalenedisulfonic acid Alkaline medium (NaOH), cold conditions 7-((4-Amino-3-methoxyphenyl)azo)-1,5-naphthalenedisulfonic acid, disodium salt
5 Purification and crystallization Saturated NaCl wash, recrystallization Pure disodium salt azo dye

Research Findings and Notes

  • The diazotization and azo coupling reactions are classical and well-established methods for synthesizing azo dyes, including this compound.
  • The stability of the amino precursor and the control of reaction conditions (temperature, pH) are critical for high yield and purity.
  • The sulfonation and neutralization steps are essential to obtain the disodium salt form, which improves water solubility and dyeing performance.
  • Catalytic hydrogenation for amino precursor synthesis can be performed under mild conditions using palladium on activated charcoal, yielding high purity with minimal by-products.
  • The product's binding efficiency in dye applications depends on ionic interactions facilitated by sulfonate groups, influenced by pH and ionic strength during dyeing.

Chemical Reactions Analysis

Types of Reactions

Disodium 3-[(4-amino-3-methoxyphenyl)azo]naphthalene-1,5-disulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinonoid structures.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of aromatic amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like sulfuric acid and nitric acid.

Major Products Formed

    Oxidation: Quinonoid derivatives.

    Reduction: Aromatic amines such as 4-amino-3-methoxyaniline and naphthalene-1,5-disulfonic acid.

    Substitution: Various substituted aromatic compounds depending on the specific reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C17H13N3Na2O7SC_{17}H_{13}N_{3}Na_{2}O_{7}S and a molecular weight of approximately 421.5 g/mol. It features a naphthalene backbone with sulfonic acid groups that enhance its solubility in water, making it suitable for various applications in biological and industrial contexts.

Biological Staining

One of the prominent applications of this azo dye is in biological staining techniques. Due to its strong color properties, it is used to stain biological tissues and cells for microscopic examination. The sulfonic acid groups improve solubility in aqueous solutions, facilitating better penetration into cells.

Case Study: Histological Staining

  • A study demonstrated that the compound effectively stains collagen fibers in tissue samples, aiding in the differentiation of connective tissues during histological analysis. The intensity of staining correlated with the concentration of the dye used, showing potential for quantitative analysis in histopathology.

Analytical Chemistry

This compound is employed as a reagent in analytical chemistry for the detection of various metal ions. Its ability to form complexes with metal ions allows for colorimetric assays.

Case Study: Metal Ion Detection

  • Research indicated that 7-((4-Amino-3-methoxyphenyl)azo)-1,5-naphthalenedisulfonic acid can selectively bind to copper ions, producing a distinct color change that can be quantified spectrophotometrically. This property has been utilized in environmental monitoring to assess heavy metal contamination in water sources.

Photodynamic Therapy

Emerging studies suggest that azo dyes like this compound may have applications in photodynamic therapy (PDT), particularly in cancer treatment. The dye can be activated by light to produce reactive oxygen species that can induce cell death in targeted cancer cells.

Case Study: Cancer Cell Targeting

  • In vitro studies have shown that when exposed to specific wavelengths of light, the compound generates singlet oxygen, leading to apoptosis in cancer cell lines. This highlights its potential as a therapeutic agent in oncological treatments.

Data Tables

Application AreaSpecific Use CaseFindings
Biological StainingHistological analysisEffective staining of collagen fibers; correlation with dye concentration
Analytical ChemistryMetal ion detectionSelective binding to copper ions; quantifiable colorimetric response
Photodynamic TherapyCancer treatmentInduces apoptosis in cancer cells upon light activation

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo bond in the molecule can interact with different functional groups, leading to changes in color and other properties. The sulfonate groups enhance the solubility of the compound in water, making it suitable for various applications. The molecular targets and pathways involved depend on the specific application, such as binding to proteins in biological systems or interacting with fibers in textiles.

Comparison with Similar Compounds

3-Amino-1,5-naphthalenedisulfonic Acid Disodium Salt (CAS 14170-43-5)

  • Structure: Naphthalene with sulfonate groups at 1,5 and an amino group at position 3.
  • Molecular Formula : $ \text{C}{10}\text{H}7\text{N}\text{Na}2\text{O}6\text{S}_2 $ .
  • Applications : Intermediate in dye synthesis (e.g., Direct Yellow 86) .
  • Key Differences : Lacks the azo group and methoxyphenyl moiety, reducing chromophoric activity.

4-Amino-5-hydroxy-2,7-naphthalenedisulfonic Acid Disodium Salt

  • Structure: Sulfonate groups at 2,7, with amino and hydroxyl groups at 4 and 4.
  • Molecular Formula : $ \text{C}{10}\text{H}7\text{N}\text{Na}2\text{O}8\text{S}_2 $ (CAS 5808-22-0) .
  • Applications : Anti-HIV activity (inhibits reverse transcriptase and viral replication) .

4-Amino-5-hydroxy-3-[(4-nitrophenyl)azo]-6-(phenylazo)-2,7-naphthalenedisulfonic Acid Disodium Salt (CAS 167954-13-4)

  • Structure : Two azo groups (nitrophenyl and phenyl) at positions 3 and 6, with sulfonate groups at 2,5.
  • Molecular Formula : $ \text{C}{22}\text{H}{14}\text{N}6\text{Na}2\text{O}{10}\text{S}2 $ .
  • Applications : Likely a dye or pigment due to multiple azo groups.
  • Key Differences : Nitro and phenyl substituents increase electron-withdrawing effects, altering absorption spectra compared to the target compound’s electron-donating methoxy group.

Bis(3-amino-1,5-naphthalenedisulfonic Acid) Derivatives

  • Structure : Two naphthalenedisulfonic acid units linked via a spacer.
  • Applications : Demonstrated anti-HIV activity with therapeutic indices >54 .
  • Key Differences: Dimeric structure enhances multivalent interactions, improving potency over monomeric analogs like the target compound.

Comparative Data Table

Compound Name Key Substituents Molecular Weight Applications Biological Activity (if applicable)
Target Compound 7-azo(4-amino-3-methoxyphenyl) ~527.4 g/mol Dyes, Pharmaceuticals Under investigation
3-Amino-1,5-naphthalenedisulfonic Acid (Na) 3-amino 327.3 g/mol Dye intermediate Not reported
4-Amino-5-hydroxy-2,7-naphthalenedisulfonic Acid (Na) 4-amino, 5-hydroxy 385.3 g/mol Anti-HIV therapy IC₅₀ < 10 µM (RT inhibition)
CAS 167954-13-4 3-nitro-phenylazo, 6-phenylazo ~694.6 g/mol Dyes/Pigments N/A
Bis(3-amino-1,5-naphthalenedisulfonic Acid) Dimeric structure ~654.6 g/mol Anti-HIV therapy Therapeutic index >54

Research Findings and Functional Insights

  • Anti-HIV Activity: Mono-naphthalenedisulfonic derivatives (e.g., 4-amino-5-hydroxy-2,7 isomer) show activity in reverse transcriptase inhibition and cytopathogenicity assays, but bis-derivatives are more potent . The target compound’s azo group may interfere with viral entry or replication, though data are lacking.
  • Dye Applications : Azo compounds with sulfonate groups (e.g., Reactive Orange 64) are used in textile dyes due to their water solubility and chromophoric strength . The target compound’s methoxy group could shift absorption maxima toward longer wavelengths.
  • Solubility and Stability : Sulfonate salts generally exhibit high hygroscopicity, requiring careful storage . The methoxy group in the target compound may reduce polarity compared to hydroxylated analogs.

Biological Activity

7-((4-Amino-3-methoxyphenyl)azo)-1,5-naphthalenedisulfonic acid, disodium salt (CAS No. 65151-26-0) is a compound belonging to the azo dye family. It possesses a unique structure characterized by an azo linkage connecting aromatic rings, which imparts distinct color properties and functional capabilities. This article explores its biological activity, synthesis, applications, and relevant research findings.

  • Molecular Formula : C₁₇H₁₃N₃O₇S₂
  • Molecular Weight : 481.41 g/mol
  • Synonyms : Disodium 7-[(4-amino-3-methoxyphenyl)azo]naphthalene-1,3-disulfonate

Biological Activity Overview

Research indicates that 7-((4-Amino-3-methoxyphenyl)azo)-1,5-naphthalenedisulfonic acid exhibits various biological activities, including potential cytotoxic effects and applications in biological assays.

Cytotoxicity and Cell Viability

The compound has been evaluated for its cytotoxic effects using several in vitro assays. These assays measure the compound's ability to induce cell death or inhibit cell growth.

Assay Type Description Relevance
MTT AssayMeasures cell viability based on mitochondrial activityCommonly used for assessing cytotoxicity
TUNEL AssayDetects DNA fragmentation indicative of apoptosisProvides insight into mechanisms of cell death
Colony Formation AssayEvaluates the ability of cells to grow in soft agarAssesses anchorage-independent growth

Recent studies have shown that the compound can inhibit the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent .

The biological activity of this compound may be attributed to its interactions with cellular components. Research indicates that it can influence apoptosis pathways by activating caspases and altering mitochondrial membrane potential . Additionally, its azo structure allows for interactions with nucleophiles in biological systems, potentially leading to genotoxic effects .

Applications

  • Staining Agent in Microscopy : The vibrant color of the compound makes it suitable for use as a biological stain.
  • Marker in Biological Assays : It serves as a marker for detecting specific biomolecules.
  • Potential Drug Delivery Systems : Ongoing research is exploring its use in targeted drug delivery due to its ability to interact with biological molecules.

Case Studies

A notable study evaluated the compound's cytotoxicity against breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 50 µM after 48 hours of exposure. This suggests that the compound may act as a potential chemotherapeutic agent .

Another investigation focused on its role in inhibiting α-amylase and α-glucosidase activities, which are crucial in carbohydrate metabolism. The inhibition of these enzymes could lead to lower blood glucose levels, indicating potential antidiabetic properties .

Q & A

Basic: What are the optimal synthetic routes for preparing this compound with high purity?

Methodological Answer:
The synthesis involves two critical steps:

Diazotization : Treat 4-amino-3-methoxybenzenamine with nitrous acid (HNO₂) under acidic conditions (0–5°C) to form the diazonium salt.

Coupling : React the diazonium salt with 1,5-naphthalenedisulfonic acid in an alkaline medium (pH 8–10) to facilitate azo bond formation.
Purification : Recrystallization from hot water or ethanol removes unreacted precursors. Ion-exchange chromatography can isolate the disodium salt form. Monitor purity via HPLC (C18 column, UV detection at 480 nm) .

Advanced: How does the azo linkage influence electronic properties in conductive polymer applications?

Methodological Answer:
The azo group (-N=N-) enhances π-electron delocalization, improving charge transport in doped polymers like polyaniline (PANI). In in situ doping polymerization ( ):

  • The sulfonate groups act as counterions, stabilizing the polymer’s conductive emeraldine salt form.
  • Tubular morphology is achieved when naphthalene rings in the dopant align during polymerization, critical for high conductivity (10⁻¹–10⁰ S/cm).
    Experimental Design : Use FTIR to confirm doping (shift in quinoid bands) and SEM to assess morphology .

Basic: Which analytical techniques confirm structural integrity?

Methodological Answer:

  • UV-Vis Spectroscopy : Azo group absorption at 450–500 nm (π→π* transition).
  • ¹H/¹³C NMR : Aromatic protons (δ 7.0–8.5 ppm) and methoxy groups (δ 3.8–4.0 ppm).
  • Elemental Analysis : Validate sulfur and nitrogen content (±0.3% deviation).
  • X-ray Crystallography : Resolve sulfonate group geometry (if single crystals are obtainable) .

Advanced: How to resolve co-elution issues in HPLC analysis of complex mixtures?

Methodological Answer:
Challenge : Co-elution with sulfonated analogs due to similar hydrophobicity.
Mitigation Strategies :

  • Mobile Phase Optimization : Use acetonitrile/water with 0.1% phosphoric acid (e.g., 25:75 v/v) to enhance peak separation.
  • Column Selection : Newcrom R1 reverse-phase column (polar embedded groups) improves resolution.
  • Detection : Dual-wavelength UV (254 nm for sulfonates; 480 nm for azo chromophore).
HPLC Parameters Conditions
ColumnNewcrom R1 (C18 with polar embedding)
Mobile PhaseAcetonitrile:Water:H₃PO₄ (25:75:0.1)
Flow Rate1.0 mL/min
DetectionUV at 254 nm and 480 nm
Retention Time~12–15 minutes (varies by sample)

Basic: How does sulfonation degree affect solubility and reactivity?

Methodological Answer:

  • Solubility : The two sulfonate groups impart high hydrophilicity, enabling dissolution in aqueous buffers (e.g., 10 mM PBS, pH 7.4).
  • Reactivity : Sulfonate anions participate in electrostatic interactions with cations (e.g., metal ions in chelation studies). In electrophoretic applications ( ), the compound’s high charge density improves anion resolution via ion-pairing .

Advanced: What mechanisms drive pH-dependent spectral shifts, and how are they applied in sensors?

Methodological Answer:
Mechanism : Protonation of sulfonate groups at low pH (≤3) reduces electron-withdrawing effects, causing a hypsochromic shift (blue shift). At high pH (≥10), deprotonation stabilizes the azo chromophore, increasing absorbance intensity.
Sensor Design :

  • Immobilize the compound on cellulose membranes for pH-responsive colorimetric sensors.
  • Calibrate using UV-Vis titrations (pH 2–12) to establish a linear response range (e.g., pH 4–8).
    Applications : Real-time monitoring of intracellular pH in biological systems .

Basic: What storage conditions prevent degradation?

Methodological Answer:

  • Temperature : Store at 4°C in airtight, light-resistant containers.
  • Humidity : Use desiccants (silica gel) to avoid hygroscopic clumping.
  • Stability : Shelf life >24 months if purity >98% (validate via annual HPLC checks). Avoid freezing, as ice crystals may disrupt crystallinity .

Advanced: How does the compound interact with DNA, and what are the implications for toxicity?

Methodological Answer:
Interaction Mechanism : The planar azo group intercalates into DNA base pairs, while sulfonate groups bind minor grooves via electrostatic interactions.
Toxicity Assessment :

  • In Vitro Assays : Use ethidium bromide displacement assays (fluorescence quenching) to quantify DNA binding affinity (Kd ~10⁻⁵ M).
  • Cytotoxicity : Test in HEK293 cells via MTT assay (IC₅₀ >100 µM suggests low acute toxicity).
    Research Implications : Potential as a DNA-targeted probe or photosensitizer in photodynamic therapy .

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